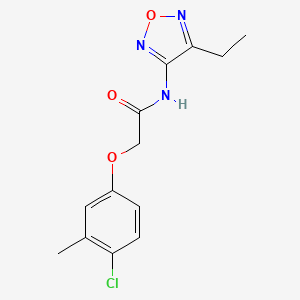![molecular formula C18H21NO4 B11379670 7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2H-chromen-2-one](/img/structure/B11379670.png)
7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure with various functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, green solvents, and controlled reaction temperatures to ensure the desired product is obtained with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like acetone or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .
Scientific Research Applications
7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives such as:
- 7-hydroxy-4-methylcoumarin
- 4,8-dimethylcoumarin
- 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate .
Uniqueness
What sets 7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2H-chromen-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidin-1-yl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
7-hydroxy-4,8-dimethyl-3-(3-oxo-3-pyrrolidin-1-ylpropyl)chromen-2-one |
InChI |
InChI=1S/C18H21NO4/c1-11-13-5-7-15(20)12(2)17(13)23-18(22)14(11)6-8-16(21)19-9-3-4-10-19/h5,7,20H,3-4,6,8-10H2,1-2H3 |
InChI Key |
TUMKGTFVVZQHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11379593.png)
![6,7-dimethoxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one](/img/structure/B11379598.png)
![1,3-Diazatricyclo[3.3.1.1(3,7)]decan-6-one, 5-butyl-2-(2-furanyl)-7-methyl-](/img/structure/B11379601.png)

![5-chloro-N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11379621.png)
![Diethyl {2-(diphenylmethyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11379624.png)
![4-(acetylamino)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11379626.png)
![N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide](/img/structure/B11379632.png)
![4-(acetylamino)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11379641.png)
![10-methyl-3-(4-methylbenzyl)-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11379647.png)
![Methyl 2-({[5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11379649.png)

![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(3-chlorobenzyl)acetamide](/img/structure/B11379667.png)
![2-(4-methylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11379676.png)
